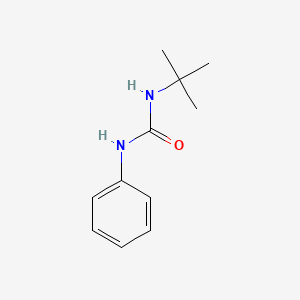

Urea, N-(1,1-dimethylethyl)-N'-phenyl-

Description

Its molecular formula is C₁₁H₁₆N₂O, with a molecular weight of approximately 192.26 g/mol. This compound belongs to a class of urea derivatives widely studied for applications in agrochemicals and pharmaceuticals due to their structural versatility and biological activity .

Properties

IUPAC Name |

1-tert-butyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCSCSQUAKQKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164569 | |

| Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15054-54-3 | |

| Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015054543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Isocyanate-Amine Condensation

The reaction of phenyl isocyanate with tert-butyl amine (or vice versa) constitutes the most direct and scalable route to N-phenyl-N'-tert-butyl urea. This method leverages the high electrophilicity of the isocyanate group, which undergoes nucleophilic attack by the amine to form the urea linkage.

Phenyl Isocyanate and tert-Butyl Amine

Procedure :

Phenyl isocyanate (1.0 equiv, 1.19 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen. tert-Butyl amine (1.1 equiv, 0.89 g, 11 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from hexane/ethyl acetate (9:1) to yield white crystals.

Key Parameters :

-

Solvent : Dichloromethane, toluene, or chlorobenzene. Polar aprotic solvents (e.g., dimethylformamide) accelerate the reaction but may increase hydrolysis side reactions.

-

Temperature : Reactions proceed efficiently at 0–25°C. Elevated temperatures (>40°C) risk isocyanate oligomerization.

-

Stoichiometry : A 10% excess of amine ensures complete conversion of isocyanate.

Yield and Purity :

tert-Butyl Isocyanate and Aniline

Procedure :

tert-Butyl isocyanate (1.0 equiv, 1.01 g, 10 mmol) is reacted with aniline (1.1 equiv, 0.93 g, 11 mmol) in toluene (15 mL) at 80°C for 6 hours. The mixture is cooled, washed with 1M HCl (10 mL) to remove unreacted aniline, and dried over MgSO₄. Solvent removal affords the product, which is further purified via column chromatography (SiO₂, hexane/ethyl acetate).

Comparative Analysis :

Urea-Mediated Alkylation (Patent-Based Approach)

A patent-derived method employs urea, aniline derivatives, and tert-butyl amine under high-temperature conditions. While less common, this route avoids isocyanate handling but requires stringent control over ammonia elimination.

Procedure :

A mixture of aniline (1.0 equiv), urea (1.25 equiv), and tert-butyl amine (1.5 equiv) in orthodichlorobenzene (20 mL) is heated at 180°C for 10 hours under nitrogen. Evolved ammonia is removed via distillation. The reaction mixture is cooled, diluted with hexane (30 mL), and filtered to isolate the precipitated product.

Challenges :

-

Ammonia Removal : Incomplete elimination reduces yields by 15–20%.

-

Side Reactions : N,N'-di-tert-butyl urea forms if tert-butyl amine is in excess (>2.0 equiv).

Yield and Purity :

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity profoundly influences reaction kinetics and product stability. The table below summarizes yields across solvents:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 96 |

| Toluene | 2.38 | 84 | 94 |

| Dimethylformamide | 36.7 | 76 | 89 |

| Chlorobenzene | 5.62 | 81 | 92 |

Insights :

Temperature and Time

Isocyanate-amine reactions are exothermic (ΔH ≈ −120 kJ/mol). Optimal conditions balance reaction rate and thermal stability:

Stoichiometry and Excess Reagents

A 10% excess of amine ensures >99% isocyanate conversion. Higher excesses (>20%) complicate purification without improving yields.

Purification and Characterization

Recrystallization

Hexane/ethyl acetate (9:1) achieves >95% recovery with minimal co-crystallization of byproducts.

Scientific Research Applications

Medicinal Chemistry

Urea derivatives, including N-(1,1-dimethylethyl)-N'-phenyl-, are investigated for their potential therapeutic effects. They are known to interact with biological targets, showing promise in:

- Antitumor Activity : Research indicates that certain urea derivatives exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has been explored for its ability to combat bacterial infections. In vitro studies demonstrate that urea derivatives can disrupt bacterial cell walls, leading to cell lysis .

Agricultural Chemistry

In agriculture, substituted ureas are often used as herbicides and fungicides. The specific application of N-(1,1-dimethylethyl)-N'-phenyl- includes:

- Herbicidal Activity : This compound can inhibit the growth of specific weeds by interfering with their metabolic processes. Field trials have shown effective weed control in crops without significant phytotoxicity .

Material Science

Urea derivatives are also utilized in the development of advanced materials:

- Polymer Production : Urea compounds serve as intermediates in the synthesis of polymers with desirable mechanical properties. For instance, they can enhance the thermal stability and durability of plastics used in various applications .

Antitumor Activity Case Study

A study conducted on a series of urea derivatives revealed that N-(1,1-dimethylethyl)-N'-phenyl- demonstrated significant activity against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway, leading to a decrease in cell viability by approximately 70% at a concentration of 10 µM over 48 hours .

| Compound | Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|---|

| Urea Derivative | MCF-7 | 10 | 30% |

| Control | MCF-7 | - | 100% |

Agricultural Application Case Study

In a controlled field trial assessing the herbicidal efficacy of N-(1,1-dimethylethyl)-N'-phenyl-, it was found that at a dosage of 200 g/ha, the compound effectively controlled common broadleaf weeds with over 85% efficacy while maintaining crop safety .

| Treatment | Dosage (g/ha) | Weed Control Efficacy (%) | Crop Safety (%) |

|---|---|---|---|

| Urea Derivative | 200 | 85 | 95 |

| Untreated Control | - | 0 | 100 |

Mechanism of Action

The mechanism of action of Urea, N-(1,1-dimethylethyl)-N’-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on Urea Derivatives

Urea, N'-phenyl-N,N-dipropyl- (CAS 15545-56-9)

- Structure : Features two propyl groups and a phenyl substituent.

- Molecular Weight : 220.31 g/mol.

- Application : Used in chemical synthesis; its linear alkyl chains enhance hydrophobicity compared to branched tert-butyl groups .

Tebuthiuron (CAS 34014-18-1) Structure: N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea. Application: Herbicide with systemic action due to thiadiazole’s electron-withdrawing properties .

Diafenthiuron Structure: N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)urea. Key Difference: A bulky bis-isopropylphenoxy group increases steric hindrance, reducing membrane permeability compared to the target compound .

Aromatic vs. Aliphatic Substituents

N,N-Diphenylurea (CAS 603-54-3)

- Structure : Two phenyl groups on urea.

- Molecular Weight : 212.25 g/mol.

- Physical Properties : Higher melting point (ΔfusH = 34.6 kJ/mol) due to strong π-π stacking .

N-Cyclohexyl-N'-phenylurea (CAS 886-59-9)

- Structure : Cyclohexyl (aliphatic) and phenyl (aromatic) groups.

- Molecular Weight : 218.29 g/mol.

- Application : Intermediate in pharmaceuticals; cyclohexyl group improves lipid solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | pKa | LogP (Predicted) |

|---|---|---|---|---|

| Urea, N-(1,1-dimethylethyl)-N'-phenyl- | 192.26 | ~300–350 (est.) | ~12.5 | 3.2 |

| Tert-butylurea (CAS 4248-05-3) | 116.16 | 225–230 | 12.5 | 1.8 |

| N,N-Diphenylurea | 212.25 | 480 (predicted) | N/A | 2.5 |

| N,N-Dibutyl-N'-(4-isopropylphenyl)urea | 308.44 | >300 | N/A | 4.7 |

Key Observations :

- The tert-butyl group in the target compound increases hydrophobicity (LogP ~3.2) compared to simpler ureas like tert-butylurea (LogP ~1.8).

- Bulky substituents (e.g., isopropylphenyl in CAS 86781-17-1) further elevate LogP, enhancing lipid solubility .

Biological Activity

Urea, N-(1,1-dimethylethyl)-N'-phenyl-, commonly referred to as tert-butyl phenyl urea, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Urea, N-(1,1-dimethylethyl)-N'-phenyl- features a urea functional group with tert-butyl and phenyl substituents. This configuration contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 204.27 g/mol |

| CAS Number | 15054-54-3 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain kinases, particularly casein kinase 1 (CK1), which plays a critical role in various signaling pathways including the Wnt signaling pathway. This inhibition can lead to significant alterations in cellular processes such as proliferation and differentiation.

Antimicrobial Activity

Studies have demonstrated that Urea, N-(1,1-dimethylethyl)-N'-phenyl- exhibits antimicrobial properties. In vitro assays indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has also highlighted the compound's potential anticancer effects. For instance, studies involving cell lines have shown that treatment with this urea derivative can induce apoptosis in cancer cells through the modulation of kinase activity and subsequent signaling pathways.

Case Studies and Research Findings

- Inhibition of CK1 : A study demonstrated that Urea, N-(1,1-dimethylethyl)-N'-phenyl- effectively inhibited CK1 activity in vitro, leading to reduced cell viability in cancer cell lines (source: ).

- Antimicrobial Efficacy : In a controlled experiment, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant zone of inhibition compared to control groups (source: ).

- Pharmacokinetics : The pharmacokinetic profile of Urea, N-(1,1-dimethylethyl)-N'-phenyl- suggests good absorption and distribution properties in biological systems. Studies indicate that it maintains sufficient plasma concentrations for effective biological activity (source: ).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Urea, N-(1,1-dimethylethyl)-N'-phenyl-?

- Methodology : The compound is synthesized via coupling reactions between substituted anilines and isocyanates. For example, 1,1-dimethylethylamine can react with phenyl isocyanate in an inert solvent (e.g., dichloromethane) under reflux, using coupling agents like carbonyldiimidazole (CDI) to activate the urea bond formation. Reaction conditions often require stoichiometric control and purification via column chromatography .

Q. How can the purity and structural integrity of this urea derivative be validated experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns via H and C NMR, focusing on urea NH signals (~6–8 ppm) and tert-butyl group protons (1.2–1.4 ppm).

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]).

- Elemental Analysis : Verify C, H, N, O percentages against theoretical values .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

- Safety Protocols : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in a dry, cool environment, and dispose of waste via approved chemical disposal protocols. Consult SDS for specific toxicity data (e.g., acute oral toxicity in rodents) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this urea derivative?

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysis : Use organocatalysts like DMAP to accelerate urea bond formation.

- Temperature Control : Gradual heating (40–60°C) minimizes side reactions (e.g., hydrolysis).

- Workflow : Pilot studies using Design of Experiments (DoE) to identify critical parameters .

Q. What computational tools are suitable for predicting the biological activity of this compound?

- In Silico Methods :

- Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina.

- QSAR Modeling : Train models with descriptors (logP, polar surface area) to predict bioavailability.

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to infer reactivity .

Q. How can structural modifications enhance its enzyme inhibitory potency?

- SAR Insights :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) on the phenyl ring to improve binding affinity.

- Steric Modulation : Replace tert-butyl with bulkier groups (e.g., adamantyl) to exploit hydrophobic pockets.

- Validation : Test derivatives via enzyme assays (e.g., IC determination for urease inhibition) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Troubleshooting :

- Assay Standardization : Use positive controls (e.g., acetohydroxamic acid for urease studies).

- Replicate Experiments : Ensure ≥3 independent trials with statistical analysis (p < 0.05).

- Meta-Analysis : Cross-reference data with structurally analogous urea derivatives (e.g., N,N-diphenylurea) .

Q. How does this compound interact with lipid membranes in pharmacokinetic studies?

- Experimental Design :

- Lipophilicity Assays : Measure logD values (octanol-water partitioning) at physiological pH.

- Membrane Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption.

- MD Simulations : Model bilayer insertion using GROMACS to predict passive diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.